Phosphine-d3
Overview
Description
It has the chemical formula D3P and a molecular weight of 37.016067 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in phosphine, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine-d3 can be synthesized through several methods. One common approach involves the reaction of deuterated water (D2O) with calcium phosphide (Ca3P2). The reaction proceeds as follows: [ \text{Ca}_3\text{P}_2 + 6\text{D}_2\text{O} \rightarrow 3\text{Ca(OD)}_2 + 2\text{PD}_3 ]
Another method involves the reduction of phosphorus trichloride (PCl3) with lithium aluminum deuteride (LiAlD4) in an inert atmosphere. The reaction is: [ \text{PCl}_3 + 3\text{LiAlD}_4 \rightarrow \text{PD}_3 + 3\text{LiCl} + 3\text{AlD}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the large-scale reduction of phosphorus compounds using deuterated reducing agents. The process requires stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Phosphine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated phosphine oxide (D3PO). [ \text{PD}_3 + \text{O}_2 \rightarrow \text{D}_3\text{PO} ]
Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other substituents.
Complexation: this compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidizing agents: Oxygen (O2), hydrogen peroxide (H2O2).
Substitution reagents: Halogens, alkyl halides.
Complexation conditions: Inert atmosphere, solvents like tetrahydrofuran (THF).
Major Products:
- Deuterated phosphine oxide (D3PO)
- Deuterated phosphonium salts (D3PR4+)
Scientific Research Applications
Phosphine-d3 is widely used in scientific research due to its unique properties:
- NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
- Isotopic Labeling: It is used in isotopic labeling studies to trace reaction pathways and mechanisms.
- Catalysis: this compound complexes with transition metals are used as catalysts in various organic reactions.
- Material Science: It is used in the synthesis of deuterated materials for studying their properties and behaviors.
Mechanism of Action
Phosphine-d3 exerts its effects primarily through its ability to form complexes with transition metals. These complexes can act as catalysts, facilitating various chemical reactions. The deuterium atoms provide stability and distinct spectroscopic signatures, making it easier to study reaction mechanisms and pathways.
Comparison with Similar Compounds
- Phosphine (PH3): The non-deuterated form of phosphine, commonly used in similar applications but lacks the distinct NMR signals provided by deuterium.
- Deuterated Ammonia (ND3): Another deuterated compound used in NMR spectroscopy and isotopic labeling.
- Deuterated Methane (CD4): Used in similar applications but with different chemical properties.
Uniqueness of Phosphine-d3: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and isotopic labeling. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Properties
IUPAC Name |
trideuteriophosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3P/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFCBTPGUUZFHI-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]P([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159325 | |
Record name | Phosphine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
37.01606733 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-03-6 | |
Record name | Phosphine-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13537-03-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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